Stereochemical Identity Defined by Chiroptical and Physical Constants vs. Trans Isomer
The absolute configuration of (1S,3R)-3-methylcyclohexan-1-amine was established via multi-step conversion to known compounds, providing a definitive configurational assignment that distinguishes it from the trans diastereomers [1]. The melting point of the cis-3-methylcyclohexylamine hydrochloride was reported as 205-206 °C, whereas the trans isomer hydrochloride melted at 285-287 °C [1]. This substantial difference (Δ ~80 °C) reflects distinct crystal packing driven by the spatial arrangement of the ammonium and methyl groups, which can influence solubility, formulation, and handling in synthetic workflows.
| Evidence Dimension | Melting point of hydrochloride salt |
|---|---|
| Target Compound Data | 205-206 °C (cis-(1S,3R) hydrochloride) |
| Comparator Or Baseline | 285-287 °C (trans-3-methylcyclohexylamine hydrochloride) |
| Quantified Difference | Δ approximately 80 °C |
| Conditions | Capillary melting point apparatus; literature values from configurational study (1953) |
Why This Matters
Melting point serves as a simple identity and purity check during procurement; the large difference allows quick discrimination between cis and trans isomers, preventing costly synthetic errors.
- [1] Noyce, D. S. Studies of Configuration. II. The Configurations of the 3-Methylcyclohexylamines. J. Am. Chem. Soc., 1953, 75(1), 127-129. View Source
